1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine
Description
1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound featuring a pyrrolo[3,4-d]pyridazine core.
Properties
Molecular Formula |
C13H14ClN3 |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
4-chloro-5,7-dicyclopropyl-6-methylpyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C13H14ClN3/c1-17-11(7-2-3-7)9-6-15-16-13(14)10(9)12(17)8-4-5-8/h6-8H,2-5H2,1H3 |
InChI Key |
QOKBTCJIKQVOFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=NN=C(C2=C1C3CC3)Cl)C4CC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of pyrrolo[1,2-a]pyrazines can be achieved through a transition-metal-free strategy involving the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, pyrrolopyrazine derivatives have been shown to exhibit kinase inhibitory activities, which can be attributed to their ability to bind to the active sites of enzymes and inhibit their function . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrrolopyrazine Derivatives: Exhibiting a wide range of biological activities, including antimicrobial, antiviral, and kinase inhibitory properties.
The uniqueness of 1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine lies in its specific substitution pattern and the presence of cyclopropyl groups, which may confer distinct chemical and biological properties.
Biological Activity
1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine belongs to the pyridazine family and exhibits a complex structure characterized by a pyrrolo-pyridazine framework. Its unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[3,4-d]pyridazine derivatives. For instance, research indicates that these compounds can inhibit key pathways involved in tumor growth:
- Mechanism of Action : The compound has been shown to act as an inhibitor of heat shock protein 90 (HSP90), which is crucial for the stability and activity of many oncogenic proteins. By inhibiting HSP90, the compound disrupts cancer cell proliferation and survival pathways .
- In Vitro Studies : In cytotoxicity assays against various human cancer cell lines (e.g., MCF-7 for breast cancer), 1-chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine demonstrated significant dose-dependent cytotoxic effects. The compound showed IC50 values indicating effective inhibition of cell viability at concentrations lower than those used for traditional chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer. Some studies suggest that pyrrolo derivatives can modulate inflammatory pathways:
- Cytokine Modulation : Compounds similar to 1-chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine have been reported to reduce levels of pro-inflammatory cytokines in vitro, indicating a potential therapeutic role in inflammatory conditions .
Case Studies
- Combination Therapy : A study examined the synergistic effects of 1-chloro derivatives with established chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxicity against MCF-7 cells when combined with doxorubicin compared to either agent alone .
- Toxicity Assessments : In ecotoxicological evaluations using Daphnia magna and Artemia nauplii as model organisms, the compound exhibited low toxicity at therapeutic concentrations, supporting its potential for clinical use without significant side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
